GKA50

Vue d'ensemble

Description

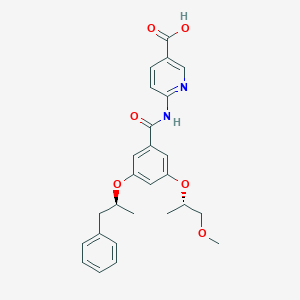

GKA50 (6-({3-[(1S)-2-Methoxy-1-methylethoxy]-5-[(1S)-1-methyl-2-phenylethoxy]benzoyl}amino)nicotinic acid) is a potent glucokinase activator (GKA) developed by AstraZeneca for the treatment of type 2 diabetes . It activates glucokinase (GK), the glucose sensor in pancreatic β-cells and hepatocytes, by binding to an allosteric site, thereby enhancing glucose-stimulated insulin secretion (GSIS) and hepatic glucose metabolism .

Méthodes De Préparation

The synthesis of 6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid involves several steps, typically starting with the preparation of the core pyridine structure. The synthetic route may include:

Formation of the Pyridine Core: This can be achieved through various methods such as the Hantzsch pyridine synthesis.

Introduction of Functional Groups: The methoxypropan-2-yl and phenylpropan-2-yl groups are introduced through nucleophilic substitution reactions.

Coupling Reactions: The benzoyl group is attached using coupling reagents like EDCI or DCC in the presence of a base.

Final Assembly: The final product is obtained by coupling the pyridine core with the benzoyl derivative under controlled conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Analyse Des Réactions Chimiques

6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenyl groups, leading to the formation of substituted derivatives.

Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acids and amines.

Applications De Recherche Scientifique

Diabetes Management

GKA50's ability to lower blood glucose levels positions it as a promising candidate for treating type 2 diabetes. Clinical trials have demonstrated its efficacy in animal models, where it not only reduced hyperglycemia but also improved insulin sensitivity . However, challenges remain, including the potential for hypoglycemia and dyslipidemia observed in some studies .

Case Studies

- Animal Models : In rodent studies, chronic administration of this compound resulted in significant reductions in fasting plasma glucose levels and improved glucose tolerance. These findings suggest that this compound could be beneficial in long-term diabetes management strategies .

- Beta Cell Function Restoration : Research has shown that this compound can restore defective insulin secretion mechanisms in islets isolated from type 2 diabetic donors, indicating its potential role in revitalizing impaired pancreatic function .

Data Table: Summary of this compound Effects

| Effect | Mechanism | Outcome |

|---|---|---|

| Increased Insulin Secretion | Activation of glucokinase leading to enhanced glycolysis | Lowered blood glucose levels |

| Beta Cell Proliferation | Upregulation of insulin receptor substrate-2 (Irs2) | Increased beta cell mass |

| Prevention of Apoptosis | Stabilization of BCL2-associated proteins | Enhanced survival of beta cells |

| Hepatic Glucose Utilization | Enhanced glycolytic activity in liver | Improved metabolic control |

Challenges and Future Directions

While this compound shows promise, several challenges must be addressed:

- Efficacy Over Time : Phase II clinical trials indicated a decrease in efficacy with prolonged use, necessitating further investigation into the mechanisms behind this phenomenon .

- Safety Profile : The incidence of hypoglycemia and dyslipidemia raises concerns about the long-term safety of this compound. Ongoing research is required to optimize dosing strategies and minimize adverse effects .

Mécanisme D'action

The mechanism of action of 6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparaison Avec Des Composés Similaires

Mechanism of Action

GKA50 reduces the glucose threshold for GK activation, shifting the S₀.₅ (glucose concentration at half-maximal activity) leftward. It exhibits EC₅₀ values of 0.0392 μM (human GK) and 0.0592 μM (rat GK) in vitro . In MIN6 β-cells, this compound enhances insulin secretion with EC₅₀ values of 7.22 μM (2 mM glucose), 2.52 μM (3 mM glucose), and 0.842 μM (5 mM glucose) .

Pharmacokinetics and Efficacy

In vivo, this compound demonstrates dose-dependent glucose-lowering effects. At unbound plasma concentrations exceeding its in vitro enzyme potency (33 nM), it reduces blood glucose by >1 mM in Wistar and obese Zucker rats . Notably, 3–10 mg/kg doses significantly decrease oral glucose tolerance test (OGTT) AUC in high-fat-fed rats .

Cellular Effects

This compound promotes β-cell proliferation by upregulating insulin receptor substrate-2 (IRS-2) and activating protein kinase B (PKB/AKT) . It also exerts anti-apoptotic effects under chronic hyperglycemia by normalizing BCL2-associated death promoter (BAD) phosphorylation and increasing GK protein levels (~1.7-fold in INS-1 cells) .

Potency and Enzyme Activation

| Compound | GK EC₅₀ (nM) | Plasma Protein Binding (% Unbound) | Effective Dose (mg/kg) |

|---|---|---|---|

| This compound | 33 | 0.5% | 3–30 |

| GKA31 | 30 | 0.3% | 1–30 |

| GKA30 | 810 | 2.8% | 1–10 |

| LY2121260 | 120 | N/A | N/A |

| S 50131 | 1100 | N/A | 40–130 |

This compound and GKA31 exhibit superior potency (EC₅₀ < 50 nM) compared to GKA30 (EC₅₀ = 810 nM) and LY2121260 (EC₅₀ = 120 nM). However, their high plasma protein binding (>99.5%) limits free drug availability, necessitating higher doses for efficacy .

Proliferation and Anti-Apoptotic Effects

- This compound: Uniquely prevents β-cell apoptosis under chronic hyperglycemia (40 mM glucose) by upregulating GK and normalizing BAD phosphorylation. This preserves glucose-stimulated insulin secretion (GSIS) and cell mass .

- LY2121260 : Enhances β-cell proliferation but lacks anti-apoptotic activity. It fails to prevent cell loss in high-glucose conditions .

- Compound A : Competes with this compound for GK binding, abolishing its anti-apoptotic effects, suggesting structural specificity in this compound’s mechanism .

Structural and Binding Specificity

This compound’s stereospecific side chains (e.g., (1S)-1-methyl-2-phenylethoxy) enhance GK binding affinity. Competition assays confirm that its anti-apoptotic effects require direct GK interaction, as LY2121260 and Compound A displace this compound, reducing its efficacy .

Activité Biologique

GKA50 is a glucokinase activator (GKA) that plays a significant role in glucose metabolism, particularly in pancreatic β-cells. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on β-cell function, and implications for diabetes treatment. The findings are supported by various studies and clinical trials, highlighting this compound's potential therapeutic applications.

This compound functions by binding to an allosteric site on glucokinase (GK), enhancing its activity in response to glucose levels. This mechanism leads to several physiological effects:

- Increased Insulin Secretion : this compound stimulates insulin secretion from β-cells in a glucose-dependent manner. Studies show that at a concentration of 1 µmol/L, this compound significantly enhances insulin release in the presence of glucose (2–10 mmol/L) by shifting the glucose concentration-response curve leftward, indicating increased sensitivity to glucose .

- β-Cell Proliferation : Research indicates that this compound promotes β-cell growth and survival. It upregulates insulin receptor substrate-2 (IRS-2) and activates protein kinase B (AKT), which are critical pathways for cell proliferation . In vitro studies demonstrated increased BrdU incorporation, indicating enhanced cell replication .

- Prevention of Apoptosis : this compound exhibits anti-apoptotic effects under conditions of chronic hyperglycemia. It prevents β-cell apoptosis by normalizing the levels of apoptotic proteins such as BAD and enhancing GK protein levels .

Effects on Glucose Metabolism

This compound's activation of GK leads to improved glucose metabolism, which is crucial for managing diabetes:

- Enhanced Glucose Utilization : In animal models, chronic administration of this compound has shown improvements in glucose tolerance and reductions in blood glucose levels .

- Impact on β-Cell Mass : While chronic administration did not significantly increase β-cell mass in vivo, it did enhance proliferation in vitro, suggesting that this compound can positively influence β-cell dynamics under certain conditions .

Clinical Implications

This compound's biological activity suggests its potential as a therapeutic agent for type 2 diabetes (T2D). Clinical studies have explored the efficacy of GKAs like this compound and its analogs:

- Clinical Trials : Various clinical trials have assessed the effectiveness of GKAs in lowering blood glucose without increasing the risk of hypoglycemia. For instance, dorzagliatin, another GKA, showed promising results in improving glycemic control over a 52-week treatment period .

- Safety Profile : this compound has been associated with minimal adverse effects in clinical settings, making it a favorable candidate for diabetes therapy compared to traditional treatments that often lead to hypoglycemia .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Case Study 1 : A patient with poorly controlled T2D was treated with a glucokinase activator regimen including this compound. Over six months, the patient's HbA1c levels decreased significantly without episodes of hypoglycemia.

- Case Study 2 : In a cohort study involving patients with metabolic syndrome, administration of this compound resulted in improved fasting plasma glucose levels and enhanced β-cell function as measured by C-peptide responses.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of GKA50 in pancreatic β-cells?

this compound activates glucokinase (GK), the glucose sensor in β-cells, by binding to its allosteric site, reducing the glucose threshold for insulin secretion. This activation shifts the glucose concentration-response curve (S0.5) leftward, enhancing glucose metabolism and insulin release. For example, this compound activates recombinant human GK with an EC50 of 39.2 nM and increases insulin secretion in MIN6 cells at 5 mM glucose by 4.4-fold .

Q. What experimental assays are recommended to assess this compound's glucokinase activation efficacy?

Use in vitro enzymatic assays to measure EC50 and Emax values (e.g., EC50 = 195 nM in one enzyme system vs. 784 nM in another ). Complement this with glucose-stimulated insulin secretion (GSIS) assays in β-cell lines (e.g., INS-1 or MIN6) under varying glucose concentrations (3–15 mM). GK inhibitors like mannoheptulose can confirm target specificity .

Q. What are the critical parameters to control when evaluating this compound's effects on glucose-stimulated insulin secretion (GSIS)?

Maintain precise glucose concentrations (e.g., 3 mM for basal vs. 15 mM for stimulatory conditions ). Include controls for GK specificity (e.g., using inhibitors) and measure insulin via ELISA. Note that this compound loses efficacy at high glucose (≥10 mM) due to GK saturation .

Advanced Research Questions

Q. How does this compound's anti-apoptotic effect in β-cells differ from other GK activators like LY2121260?

this compound uniquely upregulates GK protein levels and normalizes BAD/pBAD ratios, reducing apoptosis under chronic hyperglycemia. In contrast, LY2121260 lacks this effect due to structural differences and lower GK-binding affinity. Competition assays show LY2121260 diminishes this compound's anti-apoptotic potency, confirming direct GK binding is critical .

Q. How to resolve contradictions in this compound's EC50 values across experimental models?

Variability arises from enzyme sources (human vs. rat GK) and cellular contexts (e.g., EC50 = 39.2 nM in recombinant human GK vs. 842 nM in MIN6 cells ). Standardize assays using isogenic cell lines and validate findings with orthogonal methods (e.g., phospho-BAD Western blotting for apoptosis ).

Q. What methodologies are appropriate for studying this compound's dose-dependent effects on β-cell proliferation?

Use BrdU incorporation assays to quantify DNA synthesis in INS-1 cells. This compound stimulates proliferation 5–7× at 1–2 µM, correlating with IRS-2/PKB/AKT pathway activation. Pair this with cell counting over 48 hours to assess long-term effects .

Q. How to investigate the specificity of this compound's GK binding through experimental design?

Perform competition assays with structurally distinct GK activators (e.g., Compound A). A 1.2 µM competitor reduces this compound's anti-apoptotic efficacy, confirming target engagement. Structural analysis (e.g., molecular docking using Table 1 data ) can further elucidate binding interactions .

Q. What mechanisms underlie the cell volume changes induced by this compound in β-cells?

this compound increases β-cell volume by enhancing glucose metabolism, as shown in rat β-cells at 4 mM glucose. This effect is absent in GK-deficient cells. Measure volume changes via microscopy or impedance-based assays, and correlate with GK activity .

Q. How to analyze the paradoxical effects of this compound on HIF-1α signaling under hyperglycemia?

this compound upregulates HIF-1α targets (e.g., Slc2a1, Pgk1) in β-cells, which can be reversed with HIF-1α inhibitors like PX-478. Use qPCR and Western blotting to track HIF-1α activity, and validate with hypoxia-mimetic agents .

Q. What strategies can validate this compound's target engagement in vivo?

Use Gk knockout models to confirm phenotype rescue. In high-fat-fed Zucker rats, this compound lowers plasma glucose post-OGTT, while co-administration with GK inhibitors (e.g., 5-thioglucose) abolishes this effect .

Q. Tables for Key Data Reference

Propriétés

IUPAC Name |

6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O6/c1-17(11-19-7-5-4-6-8-19)33-22-12-21(13-23(14-22)34-18(2)16-32-3)25(29)28-24-10-9-20(15-27-24)26(30)31/h4-10,12-15,17-18H,11,16H2,1-3H3,(H,30,31)(H,27,28,29)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBMECSFDVUYQN-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)OC2=CC(=CC(=C2)C(=O)NC3=NC=C(C=C3)C(=O)O)OC(C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=CC=C1)OC2=CC(=CC(=C2)C(=O)NC3=NC=C(C=C3)C(=O)O)O[C@@H](C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851884-87-2 | |

| Record name | GKA-50 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851884872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 851884-87-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GKA-50 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9S2U67JS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.